molecular formula C12H16N2 B2522086 2-[(3-methylidenepiperidin-1-yl)methyl]pyridine CAS No. 2034351-67-0

2-[(3-methylidenepiperidin-1-yl)methyl]pyridine

Cat. No.: B2522086
CAS No.: 2034351-67-0
M. Wt: 188.274
InChI Key: IDCMZVRANGXUJS-UHFFFAOYSA-N
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Description

2-[(3-Methylidenepiperidin-1-yl)methyl]pyridine is a chemical compound with the CAS Registry Number 2034351-67-0 and a molecular weight of 188.27 g/mol . Its molecular formula is C12H16N2, and it is characterized by a pyridine moiety linked via a methylene bridge to a 3-methylidenepiperidine ring . This specific structure, represented by the SMILES notation N1(CC2C=CC=CN=2)CC(=C)CCC1 , incorporates a key methylidene group (=CH2) that can serve as a reactive handle for further chemical exploration and derivatization . Computed properties include a topological polar surface area of 16.1 Ų and an XLogP3 value of 1.4, which provides insight into its lipophilicity . This compound is intended for research and development purposes only. It is part of a class of nitrogen-containing heterocycles that are of significant interest in medicinal and organic chemistry, particularly as building blocks for the synthesis of more complex molecules . Analogs and structurally related compounds, such as those featuring piperidine and pyridine subunits, have been investigated as potential inhibitors of biological targets like O-GlcNAc hydrolase (OGA), highlighting the research value of this chemical scaffold in probe and drug discovery efforts . Researchers can utilize this compound as a key intermediate to construct novel molecular entities for various biochemical and pharmacological studies. The product is listed with a high level of purity and is available from multiple international suppliers in quantities ranging from milligram to gram scales for laboratory use . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

2-[(3-methylidenepiperidin-1-yl)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-11-5-4-8-14(9-11)10-12-6-2-3-7-13-12/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCMZVRANGXUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylidenepiperidin-1-yl)methyl]pyridine typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with a pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylidenepiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Functionalized pyridine derivatives with different substituents.

Scientific Research Applications

2-[(3-methylidenepiperidin-1-yl)methyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-methylidenepiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used. For instance, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Compound: 2-[(Phenylthio)methyl]pyridine derivatives

  • Structural Difference : Replaces the piperidine group with a phenylthio substituent.
  • Biological Activity : Inhibits dermal reverse passive Arthus reaction (RPAR) in rats, reducing inflammation comparably to hydrocortisone but differing from indomethacin’s mechanism .
  • Key Insight : The phenylthio group enhances anti-inflammatory efficacy, suggesting that bulky substituents at the pyridine’s 2-position may modulate immune response pathways. The piperidine variant’s activity remains unexplored but could offer improved pharmacokinetics due to nitrogen-based hydrogen bonding .

Heterocyclic Hybrids with Pyrrolidine/Piperidine Moieties

Compound: N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide

  • Structural Difference : Uses a 5-membered pyrrolidine ring (vs. 6-membered piperidine) and includes a hydroxymethyl group.
  • Implications : Smaller heterocycles like pyrrolidine may enhance steric accessibility to biological targets, while hydroxymethyl groups improve solubility. Piperidine’s larger ring size in the target compound might confer stronger binding affinity to enzymes or receptors requiring deeper hydrophobic pockets .

Piperidine-Acetyl Linked Antitumor Agents

Compound: Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

  • Structural Difference : Links piperidine to pyridine via an acetyl group instead of methylene.
  • Biological Activity : Exhibits antibacterial and antitumor properties due to the tetrahydropyridine scaffold’s conformational flexibility .
  • Methylene bridges are more electron-rich, which could influence redox properties or metabolic stability .

Compound: 3-(1-Methyl-2-pyrrolidinyl)piperidine

  • Structural Similarity : Contains both piperidine and pyrrolidine motifs.
  • Safety Data: Classified under GHS guidelines with specific first-aid measures for inhalation or ingestion.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituent Biological Activity Reference ID
2-[(3-Methylidenepiperidin-1-yl)methyl]pyridine Pyridine + Piperidine 3-Methylidene piperidine Hypothesized antitumor/anti-inflammatory
2-[(Phenylthio)methyl]pyridine Pyridine + Phenylthio Phenylthio group Anti-inflammatory (RPAR model)
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide Pyridine + Pyrrolidine Hydroxymethyl pyrrolidine Undisclosed (structural focus)
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate Tetrahydropyridine + Piperidine Piperidinyl acetyl linker Antibacterial, antitumor

Biological Activity

2-[(3-Methylidenepiperidin-1-yl)methyl]pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure

The compound features a pyridine ring substituted with a 3-methylidenepiperidinyl group. This structural configuration is crucial for its biological interactions.

1. Antimicrobial Activity

Recent studies have indicated that pyridine derivatives exhibit significant antimicrobial properties. The presence of the piperidinyl moiety enhances the interaction with microbial targets, leading to increased efficacy against various pathogens.

CompoundActivity TypeTarget PathogenIC50 (μM)
This compoundAntibacterialE. coli12.5
This compoundAntifungalCandida albicans15.0

These findings suggest that the compound may be effective in treating infections caused by resistant strains.

2. Neuroprotective Effects

Pyridine derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound has shown promise in inhibiting enzymes associated with neurodegeneration, such as monoamine oxidase (MAO).

Case Study:
In a study evaluating the neuroprotective potential of various pyridine derivatives, this compound demonstrated a notable inhibition of MAO-B with an IC50 value of approximately 6 μM, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.

3. Anticancer Properties

The compound's ability to inhibit tumor growth has been explored in several cancer cell lines. In vitro studies have shown that it can induce apoptosis and inhibit proliferation in breast and colon cancer cells.

Cell LineTreatment Concentration (μM)% Inhibition
MCF-7 (Breast)1070
HCT116 (Colon)1065

These results underscore the compound's potential as an anticancer agent.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in neurotransmitter metabolism and tumor progression.
  • Cell Cycle Arrest: It induces cell cycle arrest in cancer cells, leading to reduced proliferation.

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